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Compound of Interest

Pentakis(dimethylamino)tantalum(

V)

Cat. No.: B008851

Compound Name:

The following tables summarize the performance of PDMAT and alternative precursors for the
ALD of TaN and Taz0s films, focusing on conformal coverage and key process parameters.

Table 1: Comparison of Precursors for ALD of Tantalum Nitride (TaN)
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Table 2: Comparison of Precursors for ALD of Tantalum Oxide (Taz0s)
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Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below
are representative experimental protocols for PDMAT ALD.

Thermal ALD of TaN from PDMAT and NHs

e Precursor: Pentakis(dimethylamino)tantalum (PDMAT)
e Co-reactant: Ammonia (NHs)

o Deposition Temperature: 250 °C

e Reactor Pressure: 1 Torr

o Carrier Gas: N2z at 200 sccm

e ALD Cycle:

[e]

PDMAT pulse: 1-5 seconds

o

N2 purge: 5-10 seconds

[¢]

NHs pulse: 1-5 seconds

o

N2z purge: 5-10 seconds

e Substrate: Si (100) with native oxide or patterned substrates with high-aspect-ratio features.

Thermal ALD of Ta20s from PDMAT and Hz20
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e Precursor: Pentakis(dimethylamino)tantalum (PDMAT), heated to 85 °C to ensure sufficient
vapor pressure.[11]

e Co-reactant: Deionized H20

e Deposition Temperature: 200 °C[11]
o Reactor Pressure: ~0.1 Torr[8]

o Carrier Gas: N2 at 20 sccm

e ALD Cycle:

(¢]

PDMAT pulse: 0.5 - 2 seconds

[¢]

N2z purge: 5 - 10 seconds

[¢]

H20 pulse: 0.5 - 2 seconds

[e]

N2 purge: 5 - 10 seconds

e Substrate: Si (100) or patterned wafers.[8]

Mandatory Visualization
PDMAT ALD Workflow for TaN Deposition

The following diagram illustrates the sequential steps in a typical thermal ALD cycle for
depositing Tantalum Nitride (TaN) using PDMAT and Ammonia (NHs).

One ALD Cycle

PDMAT Pulse N2 Purge NH3 Pulse N2 Purge
Anether-Cyele ’Repem N Cycles
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Caption: A typical ALD cycle for TaN deposition using PDMAT.

Simplified Reaction Mechanism for PDMAT ALD of Taz0s

This diagram illustrates the surface reactions during the ALD of Tantalum Oxide (Taz0s) using
PDMAT and water (H20). The process relies on self-limiting surface chemistry.

PDMAT Half-Reaction

Hydroxylated Surface (-OH) PDMAT(g)

Reacts with| Adsorbs and reacts

Surface-Ta(NMe2)x*

Releases Releases remaining ligands as

Water HaIf-Rea(i;ion

Dimethylamine(g) byproduct Reacts to form

Reacts with

Dimethylamine(g) byproduct

Ta205 Layer

Regenerates

New Hydroxylated Surface (-OH)

Click to download full resolution via product page

Caption: Surface reactions in a Ta2Os ALD cycle with PDMAT and Hz0.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchgate.net [researchgate.net]
e 2. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
o 3.researchgate.net [researchgate.net]

e 4. Characteristics of ALD-TaN thin films using a novel precursors for copper metallization |
IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

o 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

o 6. ieeexplore.ieee.org [ieeexplore.ieee.org]
e 7. pubs.aip.org [pubs.aip.org]

e 8. hwpi.harvard.edu [hwpi.harvard.edu]

e 9. researchgate.net [researchgate.net]

e 10. Comparison of the Atomic Layer Deposition of Tantalum Oxide Thin Films Using
Ta(NtBu)(NEt2)3, Ta(NtBu)(NEt2)2Cp, and H20 - PubMed [pubmed.ncbi.nim.nih.gov]

e 11. avsconferences.org [avsconferences.org]

« To cite this document: BenchChem. [Data Presentation: Comparison of ALD Precursors for
Tantalum-Based Films]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b008851#conformal-coverage-of-high-aspect-ratio-
structures-with-pdmat-ald]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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